n-(3-(Tert-butyl)-1h-pyrazol-5-yl)-2-(methylsulfonyl)propanamide
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Overview
Description
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide is a compound that features a tert-butyl group, a pyrazole ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide typically involves the reaction of tert-butyl-substituted pyrazole with a methylsulfonyl-propanamide precursor. One method involves the use of tert-butyl nitrite (TBN) as a practical carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions . Another approach includes the use of tert-butyl hydroperoxide for the preparation of tert-butyl esters from benzyl cyanides under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its unique reactivity pattern, which can influence the overall reactivity of the compound .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl nitrite, tert-butyl hydroperoxide, and other oxidizing or reducing agents. Reaction conditions typically involve mild temperatures and the absence of metals or acids .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of tert-butyl hydroperoxide can lead to the formation of tert-butyl esters, while oxidation reactions may yield various oxidized derivatives .
Scientific Research Applications
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the pyrazole ring and methylsulfonyl group contribute to its overall chemical behavior . The compound may act as an intermediate in various chemical reactions, facilitating the formation of desired products through its unique reactivity pattern .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl amides: These compounds share the tert-butyl group and amide functionality, making them structurally similar.
Tert-butyl esters: These compounds also feature the tert-butyl group and are used in similar synthetic applications.
Pyrazole derivatives: Compounds containing the pyrazole ring are structurally related and may exhibit similar reactivity patterns.
Uniqueness
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide is unique due to the combination of its tert-butyl group, pyrazole ring, and methylsulfonyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C11H19N3O3S |
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Molecular Weight |
273.35 g/mol |
IUPAC Name |
N-(5-tert-butyl-1H-pyrazol-3-yl)-2-methylsulfonylpropanamide |
InChI |
InChI=1S/C11H19N3O3S/c1-7(18(5,16)17)10(15)12-9-6-8(13-14-9)11(2,3)4/h6-7H,1-5H3,(H2,12,13,14,15) |
InChI Key |
XOQSADHZJQIHND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NNC(=C1)C(C)(C)C)S(=O)(=O)C |
Origin of Product |
United States |
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